2-Phenylethynyl-thiazole is a heterocyclic compound that combines a thiazole ring with a phenylethynyl substituent. Thiazoles are five-membered aromatic rings containing sulfur and nitrogen, known for their diverse biological activities and applications in pharmaceuticals. The phenylethynyl group enhances the compound's reactivity and potential applications in medicinal chemistry.
The compound is synthesized through various methods involving thiazole derivatives, particularly those that facilitate the introduction of the phenylethynyl group. Recent literature highlights its synthesis and characterization alongside similar thiazole compounds, showcasing its relevance in drug discovery and development .
2-Phenylethynyl-thiazole belongs to the class of thiazole derivatives, which are categorized based on their structural features and functional groups. Thiazoles are often classified as heterocycles due to the presence of heteroatoms (sulfur and nitrogen) within their ring structure.
The synthesis of 2-phenylethynyl-thiazole typically involves several steps, including:
The molecular structure of 2-phenylethynyl-thiazole consists of a thiazole ring fused with a phenylethynyl group. The thiazole ring is characterized by its nitrogen and sulfur atoms, contributing to its aromatic stability and reactivity.
2-Phenylethynyl-thiazole can participate in various chemical reactions, including:
The mechanism of action for compounds like 2-phenylethynyl-thiazole often involves interaction with biological targets such as enzymes or receptors. For instance, thiazole derivatives have shown affinity for certain G-protein coupled receptors, influencing signaling pathways .
Research indicates that modifications on the thiazole ring can enhance binding affinity and selectivity towards specific biological targets, making these compounds valuable in drug design.
2-Phenylethynyl-thiazole has several applications in scientific research:
The 2-phenylethynyl-thiazole scaffold serves as a privileged structural motif in medicinal chemistry due to its distinct electronic properties and spatial configuration. Pharmacophore modeling identifies three critical elements: (1) the electron-deficient thiazole ring acting as a hydrogen bond acceptor, (2) the conjugated phenylethynyl system providing planar rigidity, and (3) the aldehyde/carboxamide functional group at C5 enabling targeted covalent interactions [6]. This configuration creates an electrophilic warhead capable of Michael addition reactions with biological nucleophiles, particularly cysteine residues in enzyme active sites [4].
Target-oriented synthesis leverages palladium-catalyzed cross-coupling strategies, with Sonogashira reactions proving particularly effective for constructing the phenylethynyl-thiazole core. As demonstrated in CETZOLE development, terminal alkynes undergo coupling with 2-bromothiazole derivatives under Pd(0)/Cu(I) catalysis to establish the critical C-C bond [4]. Microwave-assisted synthesis significantly enhances efficiency in constructing benzo[d]thiazole-thiazole hybrids, reducing reaction times from hours to minutes while improving yields to >85% [10]. For 5-carbaldehyde derivatives, controlled Vilsmeier-Haack formylation of 2-phenylethynyl-thiazole precursors enables regioselective functionalization, while peptide coupling reactions facilitate conversion to amide bioisosteres .
Table 1: Synthetic Approaches to 2-Phenylethynyl-thiazole Derivatives
Method | Reaction Conditions | Key Intermediate | Yield Range | Application Target |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 2-Bromothiazoles | 52-82% | COX inhibitors [5] |
Microwave Synthesis | 150W, 100°C, 15 min | Benzo[d]thiazole-2-thiol | >85% | Quorum sensing inhibitors [10] |
Vilsmeier-Haack | POCl₃/DMF, 0°C to rt | 5-Chloroimidates | 60-75% | Thiazole-5-carbaldehydes [6] |
Steglich Esterification | DCC, DMAP, CH₂Cl₂ | Active esters | 65-90% | CETZOLE analogs [4] |
Density functional theory calculations reveal the electron-withdrawing capability of the thiazole ring significantly enhances the electrophilicity of the alkyne terminus (LUMO energy = -1.89 eV), enabling thiol addition kinetics comparable to α,β-unsaturated carbonyl systems [4]. This electronic profile underpins the scaffold's mechanism in targeting selenocysteine in glutathione peroxidase 4 (GPX4), where molecular docking confirms the phenylethynyl-thiazole moiety occupying the hydrophobic pocket adjacent to the catalytic Sec46 residue [4].
Systematic structural modifications of the 2-phenylethynyl-thiazole scaffold reveal distinct electronic and steric determinants of biological activity:
Phenyl Ring Substitutions: Electron-withdrawing groups (EWGs) at the para-position significantly enhance inhibitory potency against metabolic enzymes. Nitro-substituted derivatives demonstrate IC₅₀ values of 1.40 ± 0.01 μM against α-glucosidase, approximately 28-fold more potent than acarbose (IC₅₀ = 39.60 ± 0.70 μM), due to enhanced electrophilicity facilitating covalent interaction with catalytic cysteine residues [2]. Conversely, meta-methoxy groups improve quorum sensing inhibition in Pseudomonas aeruginosa (LasB IC₅₀ = 45.5 μg/mL) by optimizing hydrophobic contact with Leu40 and Ala50 in the LasR binding pocket [10]. Ortho-substitutions induce steric hindrance that differentially affects target engagement—bulky naphthyl groups enhance ferroptosis induction (IC₅₀ = 0.15 ± 0.01 μM) through van der Waals interactions with GPX4's hydrophobic cleft [2] [4].
Thiazole C5 Modifications: The aldehyde functionality serves as a versatile handle for bioactivity modulation. Conversion to carboxamides enhances aqueous solubility (>5-fold increase) while maintaining GPX4 inhibitory activity through hydrogen bonding with Arg107 and Gln81 [4]. Schiff base formation at C5 expands antimicrobial spectra, with 4-(1-methyl-1-phenylcyclobutan-3-yl)-2-(2-hydroxy-3-methoxybenzylidenehydrazino)thiazole exhibiting MIC values of 31.25 μg/mL against Gram-positive bacteria [8]. Reduction to hydroxymethyl derivatives diminishes electrophilicity and abolishes ferroptotic activity, confirming the critical role of the aldehyde in covalent target engagement [4].
Table 2: Biological Activity Modulation via Structural Modifications
Modification Site | Key Substituents | Biological Target | Optimal Activity | Activity Change vs. Unsubstituted |
---|---|---|---|---|
Phenyl para-position | -NO₂, -Cl | α-Glucosidase | IC₅₀ 1.40 ± 0.01 μM | 28-fold increase |
Phenyl meta-position | -OCH₃, -OH | LasR quorum sensing | IC₅₀ 45.5 μg/mL | 2.5-fold increase |
Phenyl ortho-position | 2-Naphthyl, 2-tolyl | GPX4 | IC₅₀ 0.15 ± 0.01 μM | 10-fold increase |
Thiazole C5 | -CONHCH₃ | GPX4 | IC₅₀ 0.7 μM | Comparable activity, improved solubility |
Thiazole C4 | Methyl, cycloalkyl | Antifungal | MIC 100 μg/mL (C. albicans) | 2-fold increase |
Heterocycle Fusion Strategies: Benzannulation at C4-C5 positions generates benzo[d]thiazole derivatives with shifted activity profiles. 5-(2-(Phenylamino)thiazol-4-yl)benzamide ethers display enhanced Gram-positive selectivity (MIC = 7.81 μg/mL against Candida spp.) due to increased planarity facilitating DNA intercalation [8]. Conversely, thiazolopyrimidine fusions diminish GPX4 inhibition while acquiring tubulin polymerization activity, demonstrating how ring expansion alters target specificity [4].
Bioisosteric replacement of the thiazole ring provides a strategic approach to modulate electronic properties, metabolic stability, and target selectivity while preserving the phenylethynyl pharmacophore:
Five-Membered Heterocycle Replacements: Imidazole substitution retains GPX4 inhibitory activity (IC₅₀ = 700 nM) but enhances metabolic stability in microsomal assays (>80% remaining after 30 min vs 45% for thiazole) due to reduced oxidative metabolism at C5 [4]. Oxazole analogues maintain antimicrobial potency against E. coli (MIC = 100 μg/mL) but exhibit reduced cytotoxicity, attributed to decreased electrophilicity of the alkyne moiety [2] [7]. 1,3,4-Thiadiazole replacements significantly improve α-glucosidase inhibition (IC₅₀ = 2.30 ± 0.1 μM) through additional hydrogen bonding with Glu276 [2].
Extended π-Systems: Quinoline substitution at the bioisosteric position enhances LasR binding affinity (Kd = 0.8 μM) by 2.3-fold compared to benzothiazole, attributable to π-stacking interactions with Trp60 [10]. Pyrazoline hybrids demonstrate dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM) through complementary hydrophobic interactions with the arachidonic acid binding channel [5] [7]. Notably, 2-pyrazolin-5-yl derivatives exhibit superior antifungal activity against Candida albicans (MIC = 200 μg/mL) compared to thiazole counterparts, despite reduced electrophilicity [7].
Saturated Ring Systems: Azetidin-2-one incorporation generates β-lactam hybrids with expanded Gram-negative coverage (MIC = 100 μg/mL against E. coli), though with diminished ferroptosis induction capacity [7]. Thiazolidinone analogues show unexpected PPARγ agonism (EC₅₀ = 5 nM), demonstrating how core modification can radically redirect biological activity [7].
Table 3: Bioisosteric Analogs of 2-Phenylethynyl-thiazole
Bioisostere | Key Structural Features | Pharmacokinetic Improvement | Target Engagement |
---|---|---|---|
Imidazole | Enhanced metabolic stability | Microsomal stability: >80% at 30 min | GPX4 IC₅₀: 700 nM [4] |
Oxazole | Reduced electrophilicity | Cytotoxicity reduced 3-fold | Antimicrobial MIC: 100 μg/mL [2] [7] |
Quinoline | Extended π-system | LogP increased by 1.2 units | LasR binding Kd: 0.8 μM [10] |
1,3,4-Thiadiazole | Additional H-bond acceptor | Plasma protein binding: 92% | α-Glucosidase IC₅₀: 2.30 μM [2] |
Pyrazoline | Sp³ hybridized C4 | Oral bioavailability: 65% | COX-2 IC₅₀: 0.8 μM [5] [7] |
Computational analyses of bioisosteric replacements reveal critical electronic parameters governing target specificity: GPX4 inhibitors require electrophilicity index (ω) > 2.5 eV, while antimicrobial activity correlates with polar surface area (PSA) between 80-100 Ų [4] [7]. Molecular dynamics simulations confirm that oxazole derivatives exhibit reduced residence time in the GPX4 binding pocket (t½ = 8.3 ns vs 12.4 ns for thiazole) due to weaker van der Waals interactions with Phe66 and Leu167, explaining their diminished ferroptotic activity [4]. These insights guide rational bioisostere selection for specific therapeutic applications.
CAS No.: 31868-18-5
CAS No.: 9005-53-2
CAS No.:
CAS No.:
CAS No.: 6027-71-0